molecular formula C14H12FN B3164785 5-(3-Fluorophenyl)indoline CAS No. 893735-22-3

5-(3-Fluorophenyl)indoline

Cat. No. B3164785
CAS RN: 893735-22-3
M. Wt: 213.25 g/mol
InChI Key: OLELWZXBQBGTLV-UHFFFAOYSA-N
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Description

“5-(3-Fluorophenyl)indoline” is a chemical compound with the IUPAC name 5-(3-fluorophenyl)indoline hydrochloride . It is a derivative of indoline, which is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure exists in a huge number of natural products .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .


Chemical Reactions Analysis

The synthesis of indoline involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times .


Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “5-(3-Fluorophenyl)indoline”, have shown significant antiviral activity . Specifically, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been investigated for antiviral activity against a broad range of RNA and DNA viruses . These compounds have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with anti-inflammatory effects .

Anticancer Activity

Indole structures, including “5-(3-Fluorophenyl)indoline”, have been found in many important synthetic drug molecules, which have shown potential for cancer treatment . The indoline structure exists in a large number of natural products, and drugs containing indoline have played important roles in anti-tumor treatments .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . The indole scaffold in these compounds has been found to bind with high affinity to multiple receptors, which can be beneficial in the development of new useful derivatives for HIV treatment .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties . The indole nucleus in these compounds has been found to bind with high affinity to multiple receptors, which can be beneficial in the development of new useful derivatives with antioxidant effects .

Antimicrobial Activity

Indole-related alkaloids, including “5-(3-Fluorophenyl)indoline”, have been fully developed as antibiotics . These compounds have shown significant antimicrobial activity, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly being studied now .

Mechanism of Action

Target of Action

5-(3-Fluorophenyl)indoline, as an indoline derivative, is known to interact with multiple receptors . Indoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with diverse biological activities .

Mode of Action

For instance, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Biochemical Pathways

Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indoline derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The indoline moiety is widely used in drug design due to its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .

Result of Action

Some indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), suggesting neuroprotective effects .

Action Environment

It is known that the physicochemical properties of indoline derivatives can be influenced by their environment . For instance, the two rings of indoline are non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .

Safety and Hazards

The safety data sheet for indoline indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

5-(3-fluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLELWZXBQBGTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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